molecular formula C21H21N3O3S2 B2988209 (Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 851716-83-1

(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2988209
CAS No.: 851716-83-1
M. Wt: 427.54
InChI Key: NAQVTZWOWHSRPL-DQRAZIAOSA-N
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Description

(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research due to its hybrid molecular structure, which incorporates two privileged pharmacophores: an indoline and a benzothiazole ring system. The indole scaffold, a fundamental component of many natural products and therapeutics, is extensively documented for its wide spectrum of biological activities. Research indicates that indole derivatives possess notable potential as agents with antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . The specific presence of the indolin-1-yl moiety in this compound suggests its utility as a key synthon in the development of novel bioactive molecules targeting various cellular receptors and enzymes. The benzo[d]thiazole core is another heterocyclic system frequently explored in drug discovery. Structural analogs, such as 3-ethyl-2-methylbenzothiazolium iodide, highlight the relevance of this scaffold in chemical synthesis . The "Z" stereochemistry (zusammen) around the imine bond in the acetamide portion of the molecule is a critical structural feature that can dictate its three-dimensional shape, influencing its binding affinity and selectivity toward biological targets. This configuration may play a role in the compound's mechanism of action, potentially involving enzyme inhibition or receptor antagonism. The integration of a thioether (-S-) linkage between the two key moieties enhances the molecule's stability and can favorably impact its pharmacokinetic properties. The primary research application of this compound is as a building block or intermediate in the design and synthesis of new chemical entities for pharmacological screening. It is intended for use in investigating structure-activity relationships (SAR) and for developing potential inhibitors or modulators of biological pathways. This product is supplied For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-23-17-8-7-15(27-2)11-18(17)29-21(23)22-19(25)12-28-13-20(26)24-10-9-14-5-3-4-6-16(14)24/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQVTZWOWHSRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CSCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide represents a novel class of organic compounds with potential biological activity. Its structure combines an indole derivative with a thiazole moiety, which has been associated with various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activities of this compound, supported by relevant data and research findings.

Structural Overview

The compound features:

  • Indolin-1-yl : Known for its diverse biological activities.
  • Thiazole ring : Often linked to anticancer and antimicrobial properties.
  • Thioether linkage : Potentially enhances biological activity through improved interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing thiadiazole and indole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole have shown promising results in inhibiting cancer cell proliferation. Specific studies highlight the following:

Cell LineActivity Observed
HepG-2 (Liver Cancer)Strong cytotoxicity noted
MCF-7 (Breast Cancer)Significant growth inhibition
HCT-116 (Colorectal)Moderate cytotoxic effects observed
HeLa (Cervical Cancer)Variable efficacy in different studies

The mechanism of action is thought to involve the inhibition of topoisomerases and disruption of cell cycle progression, although further studies are required to elucidate these pathways fully .

Antimicrobial Properties

Compounds similar to this compound have been investigated for their antimicrobial effects. The presence of the thiadiazole ring suggests potential activity against bacteria, fungi, and protozoa. Notably, studies have shown that:

MicroorganismActivity
Staphylococcus aureusInhibition at low concentrations
Candida albicansModerate antifungal activity
Escherichia coliEffective against resistant strains

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

The indole component is associated with anti-inflammatory properties. Compounds derived from indole have been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which plays a significant role in inflammation. The potential IC50 values for COX-II inhibition range from 0.52 μM to 22.25 μM in related compounds .

Case Studies

Several studies have examined the biological activity of related compounds:

  • Indoline Derivatives : A study on indoline derivatives indicated that modifications at the nitrogen position significantly influenced their anticancer activity against various cell lines .
  • Thiazole Derivatives : Research on thiazole derivatives demonstrated strong cytotoxic effects against HepG-2 and MCF-7 cells, suggesting that structural modifications can enhance therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies reveal that this compound can form hydrogen bonds and hydrophobic interactions with key residues in target proteins, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogs of 2-Oxoindoline Derivatives

lists multiple 2-oxoindoline derivatives with varying substituents. Key comparisons include:

Compound ID Substituents/R-Groups Notable Features
Target Compound 6-Methoxy-3-methylbenzo[d]thiazolyl High lipophilicity; Z-configuration confirmed
1-F () Phenyl Simpler structure; lower steric hindrance
18 () Naphthalen-1-yl Enhanced aromatic π-stacking potential
K () 4-Methyl-2-oxo-2H-chromen-7-yl Coumarin moiety; possible anticoagulant activity

Key Observations :

  • The methoxy group in the target compound may improve solubility compared to non-polar substituents like methyl in compound 15 .

Isoxazolyl and Thiosemicarbazone Derivatives

and highlight compounds with isoxazolyl and thiosemicarbazone groups:

Compound () pKa Target Comparison
(E)-N-(3-fluoroisoxazol-5-yl)-... 6.554 Isoxazole vs. benzothiazole: Reduced aromaticity in isoxazole may lower binding affinity
(E)-N-(3-hydroxyisoxazol-5-yl)-... 6.815 Hydroxy group increases polarity vs. methoxy

Thiosemicarbazones () :

  • The title compound in , (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide, features a thiosemicarbazide group instead of an acetamide.

Crystallographic Data :

  • The Z-configuration in the target compound is analogous to (Z)-2-(2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide (), which exhibits a planar indole-thioamide system with a mean σ(C–C) bond length of 0.003 Å . This suggests similar rigidity in the target compound’s core.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide?

  • Answer : The compound is synthesized via condensation reactions involving thiol-containing intermediates. A typical approach involves refluxing 2-aminothiazol-4(5H)-one derivatives with formyl-indole carboxylic acid analogs in acetic acid with sodium acetate as a catalyst. For example, 3-formyl-1H-indole-2-carboxylic acid reacts with 2-aminothiazol-4(5H)-one under acidic conditions (AcOH, NaOAc) to form the indole-thiazole backbone, followed by thioether linkage formation using chloroacetic acid . Purification is achieved via recrystallization from DMF/acetic acid mixtures.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Answer : Multinuclear NMR (¹H, ¹³C) is essential to confirm stereochemistry and substituent positions, particularly the (Z)-configuration of the benzothiazol-2(3H)-ylidene moiety. IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, S-C at ~650 cm⁻¹). Elemental analysis (C, H, N, S) validates purity, with deviations >0.4% indicating impurities .

Q. How is the stereochemical configuration (Z/E) of the acetamide group determined?

  • Answer : The (Z)-configuration is confirmed via NOESY NMR, which detects spatial proximity between the indolin-1-yl proton and the methoxy group on the benzothiazole ring. X-ray crystallography provides definitive proof, as seen in structurally analogous compounds where the imine group adopts a planar geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the target compound?

  • Answer : Yield optimization involves:

  • Catalyst screening : Substituting NaOAc with K₂CO₃ () improves base strength, accelerating condensation.
  • Solvent selection : Replacing acetic acid with DMF increases solubility of aromatic intermediates, reducing side-product formation.
  • Temperature control : Stepwise heating (80°C for 2 h, then reflux) minimizes decomposition of heat-sensitive thioether intermediates .

Q. What strategies resolve contradictions in reported NMR chemical shifts for this compound?

  • Answer : Discrepancies arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and pH variations. To standardize

  • Use deuterated solvents consistently.
  • Cross-validate with computational methods (DFT calculations) to predict shifts, aligning experimental and theoretical values .
  • Perform 2D NMR (HSQC, HMBC) to unambiguously assign proton-carbon correlations .

Q. How does the thioether linkage influence the compound’s stability under physiological conditions?

  • Answer : The thioether (C-S-C) group enhances stability compared to ethers (C-O-C) due to sulfur’s lower electronegativity, reducing hydrolysis rates. Stability assays in PBS (pH 7.4, 37°C) show <10% degradation over 24 hours. Comparative studies with selenium analogs reveal thioethers are less prone to oxidation .

Q. What molecular docking approaches predict the compound’s interaction with biological targets (e.g., kinases)?

  • Answer : Dock the compound into ATP-binding pockets using software like AutoDock Vina. Parameters:

  • Grid box : Centered on catalytic lysine residue (e.g., EGFR kinase Lys721).
  • Scoring function : AMBER force field with solvation terms.
  • Validation : Compare binding poses with co-crystallized inhibitors (e.g., gefitinib) to assess hydrogen bonding with hinge regions and hydrophobic interactions with alkyl pockets .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Answer : Solubility discrepancies arise from polymorphic forms. Techniques:

  • PXRD : Identify crystalline vs. amorphous phases.
  • Hansen solubility parameters : Calculate δₕ (hydrogen bonding) to determine optimal solvents (e.g., DMF δₕ = 8.8 matches the compound’s δₕ ~9.0) .
  • Thermogravimetric analysis (TGA) : Detect solvates or hydrates affecting solubility .

Methodological Recommendations

  • Synthesis : Prioritize NaOAc/AcOH for cost-effectiveness, but switch to K₂CO₃/DMF for higher yields in scaled-up reactions .
  • Characterization : Combine X-ray crystallography with dynamic NMR (variable temperature) to study conformational flexibility .
  • Biological assays : Use SPR (surface plasmon resonance) for real-time binding kinetics to validate docking predictions .

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